molecular formula C15H23N3O3 B8751512 1-(5-methoxy-2-methyl-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

1-(5-methoxy-2-methyl-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B8751512
M. Wt: 293.36 g/mol
InChI Key: ADBXUYVEQDCVHH-UHFFFAOYSA-N
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Patent
US08461170B2

Procedure details

Starting Materials: 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene (INTERMEDIATE 7) and N,N-dimethylpiperidin-4-amine. m/z 294.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]=1[CH3:13].[CH3:14][N:15]([CH3:22])[CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[CH3:9][O:8][C:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]([CH3:13])=[C:2]([N:19]2[CH2:20][CH2:21][CH:16]([N:15]([CH3:22])[CH3:14])[CH2:17][CH2:18]2)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CCNCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C(=CC(=C(C1)N1CCC(CC1)N(C)C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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